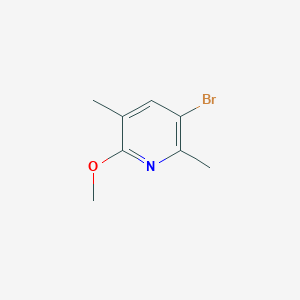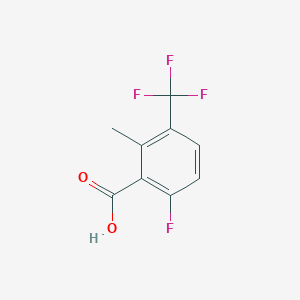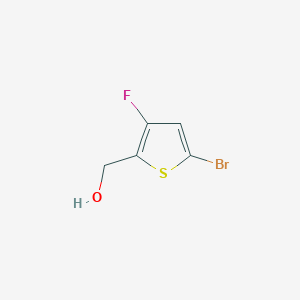
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is a chiral amine compound with a unique structure that includes a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine typically involves the use of chiral amine dehydrogenases (AmDHs) for biocatalytic reductive amination. This method allows for the production of optically active amines with high enantioselectivity . The reaction conditions often include the use of specific enzymes, substrates, and co-factors to achieve the desired conversion and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of biocatalysts in industrial settings offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The triethylsilyl group may also play a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Pentan-2-amine
- (S)-1-Methoxypropan-2-amine
- (S)-3-Aminobutan-1-ol
Uniqueness
(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C12H29NOSi |
|---|---|
Peso molecular |
231.45 g/mol |
Nombre IUPAC |
(2S)-4-methyl-1-triethylsilyloxypentan-2-amine |
InChI |
InChI=1S/C12H29NOSi/c1-6-15(7-2,8-3)14-10-12(13)9-11(4)5/h11-12H,6-10,13H2,1-5H3/t12-/m0/s1 |
Clave InChI |
GFCJQGIUXYMUFJ-LBPRGKRZSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC[C@H](CC(C)C)N |
SMILES canónico |
CC[Si](CC)(CC)OCC(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







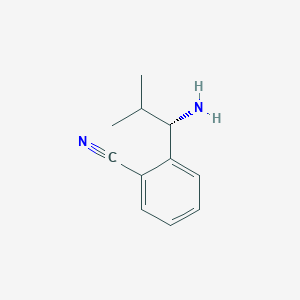
![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
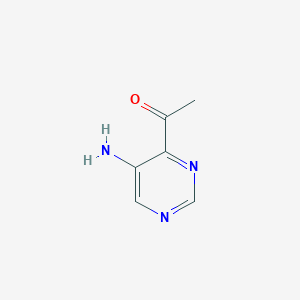
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
